1,4-Dihydroxy-6-carboxy-anthraquinone
CAS No.: 19591-45-8
Cat. No.: VC20745622
Molecular Formula: C15H8O6
Molecular Weight: 284.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19591-45-8 |
---|---|
Molecular Formula | C15H8O6 |
Molecular Weight | 284.22 g/mol |
IUPAC Name | 5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) |
Standard InChI Key | SNCNNTCAGLDHKT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Chemical Identity and Structure
Basic Information
1,4-Dihydroxy-6-carboxy-anthraquinone is an organic compound with the molecular formula C15H8O6. This compound belongs to the broader class of anthraquinone derivatives, which are characterized by a tricyclic aromatic structure with two carbonyl groups in a para-arrangement . The basic information about this compound is summarized in Table 1.1.
Table 1.1: Basic Chemical Information of 1,4-Dihydroxy-6-carboxy-anthraquinone
Parameter | Value |
---|---|
PubChem CID | 433369 |
Molecular Formula | C15H8O6 |
Molecular Weight | 284.22 g/mol |
CAS Registry Number | 19591-45-8 |
Record Creation Date | 2005-03-26 |
Record Modification Date | 2025-02-15 |
The compound features a tricyclic structure with an anthraquinone core, substituted with two hydroxyl groups and one carboxylic acid group. The hydroxyl groups are positioned at carbons 1 and 4 (alternatively numbered as 5 and 8 in some systems), while the carboxylic acid group is located at carbon 6 (alternatively numbered as position 2) .
Structural Representation
The molecular structure of 1,4-Dihydroxy-6-carboxy-anthraquinone features a planar anthraquinone skeleton with specific functional group substitutions. The anthraquinone core consists of three fused benzene rings with two carbonyl groups in a para-arrangement at positions 9 and 10, creating the characteristic quinone structure . The compound's structure can be represented using various chemical notations as shown in Table 1.2.
Table 1.2: Structural Representations of 1,4-Dihydroxy-6-carboxy-anthraquinone
Representation Type | Value |
---|---|
IUPAC Name | 5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI | InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) |
InChIKey | SNCNNTCAGLDHKT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Nomenclature and Alternative Names
Systematic and Common Names
The compound 1,4-Dihydroxy-6-carboxy-anthraquinone has several names in chemical literature, reflecting different naming conventions and prioritization of functional groups. The IUPAC name for this compound is 5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, which prioritizes the anthracene core structure with substituents . Alternative names exist based on different numbering systems and structural emphasis, as presented in Table 2.1.
Table 2.1: Alternative Names for 1,4-Dihydroxy-6-carboxy-anthraquinone
Name | Source |
---|---|
1,4-Dihydroxy-6-carboxy-anthraquinone | Common name |
5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | IUPAC name |
5,8-dihydroxy-9,10-dioxo-anthracene-2-carboxylic acid | Alternative IUPAC notation |
9,10-Dihydro-5,8-dihydroxy-9,10-dioxo-2-anthracenecarboxylic acid | Alternative systematic name |
1,4-Dihydroxy-anthraquinone-6-carboxylic acid | Alternative common name |
Registry Numbers and Identifiers
For precise identification in chemical databases and literature, 1,4-Dihydroxy-6-carboxy-anthraquinone has been assigned various unique identifiers by different chemical registry systems . These identifiers facilitate unambiguous reference to the compound across different platforms and databases, as detailed in Table 2.2.
Table 2.2: Registry Numbers and Identifiers for 1,4-Dihydroxy-6-carboxy-anthraquinone
Identifier Type | Value |
---|---|
CAS Registry Number | 19591-45-8 |
DSSTox Substance ID | DTXSID90173252 |
Nikkaji Number | J16.361I |
NSC Number | 328456 |
Wikidata | Q83043321 |
Physical and Chemical Properties
Theoretical and Computed Properties
While direct experimental data on physical properties is limited in the available literature, computational chemistry methods have been used to predict certain properties of 1,4-Dihydroxy-6-carboxy-anthraquinone. These predictions are based on the compound's molecular structure and known properties of similar anthraquinone derivatives . The estimated properties are summarized in Table 3.1.
Table 3.1: Computed Properties of 1,4-Dihydroxy-6-carboxy-anthraquinone
Property | Value | Method |
---|---|---|
Molecular Weight | 284.22 g/mol | Computed by PubChem 2.2 |
Functional Groups | 2 hydroxyl groups, 1 carboxylic acid group, 2 ketone groups | Structural analysis |
Hydrogen Bond Donors | 3 (2 hydroxyl groups, 1 carboxylic acid) | Functional group analysis |
Hydrogen Bond Acceptors | 6 (2 hydroxyl oxygens, 1 carboxylic acid, 2 ketone oxygens, 1 carboxyl ester oxygen) | Functional group analysis |
Chemical Reactivity
The chemical reactivity of 1,4-Dihydroxy-6-carboxy-anthraquinone can be inferred from its functional groups and comparison with related anthraquinone derivatives. The compound contains three main reactive sites:
-
Hydroxyl groups at positions 1 and 4 (or 5 and 8), which can participate in hydrogen bonding, acid-base reactions, and various substitution reactions
-
Carboxylic acid group at position 6 (or 2), which can undergo esterification, amidation, and salt formation
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Anthraquinone core structure with two carbonyl groups, which can participate in redox reactions
Synthesis Approaches
Step | Process Description | Conditions |
---|---|---|
1 | Preparation of boric acid dehydration compound | Heating boric acid at 100-250°C |
2 | Condensation reaction | Mixing fuming sulfuric acid, phthalic anhydride, boric acid dehydration compound, and parachlorophenol at 100-250°C |
3 | Hydrolysis reaction | Adding water to the condensation product, reacting at 50-115°C |
4 | Purification | Filtration, washing, and drying |
A specific implementation example from patent literature describes heating boric acid at 250°C for 10 hours to obtain a boric acid dehydration compound containing 99.3% boric anhydride and 0.7% tetraboric acid. The condensation reaction involves oleum (350 kg), phthalic anhydride (120 kg), boric acid dehydration compound (40 kg), and para-chlorophenol (100 kg) at 100-105°C for 0.5 hours. Hydrolysis is performed with 300L water at 50°C for 0.1 hours, followed by filtration, washing to neutrality, and drying .
Structural Analysis and Comparison
Comparison with Related Anthraquinone Derivatives
To better understand the potential properties and applications of 1,4-Dihydroxy-6-carboxy-anthraquinone, it is useful to compare it with structurally related compounds such as 1,4-Anthraquinone .
Table 5.1: Comparison of 1,4-Dihydroxy-6-carboxy-anthraquinone with 1,4-Anthraquinone
Property | 1,4-Dihydroxy-6-carboxy-anthraquinone | 1,4-Anthraquinone |
---|---|---|
Molecular Formula | C15H8O6 | C14H8O2 |
Molecular Weight | 284.22 g/mol | 208.21 g/mol |
Functional Groups | 2 hydroxyl groups, 1 carboxylic acid group, 2 ketone groups | 2 ketone groups |
Water Solubility | Likely limited (estimated) | Insoluble in water |
Physical State | Likely solid at room temperature (estimated) | Powder to crystal |
Color | Likely yellow to orange (estimated) | Light yellow to amber to dark green |
Structure-Property Relationships
The presence of additional functional groups in 1,4-Dihydroxy-6-carboxy-anthraquinone compared to simpler anthraquinones would be expected to confer distinct properties:
-
The hydroxyl groups at positions 1 and 4 likely enhance hydrogen bonding capabilities and may facilitate certain types of chemical reactions
-
The carboxylic acid group at position 6 should significantly increase polarity and provide opportunities for salt formation, esterification, and other derivatization reactions
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The combination of hydroxyl and carboxylic acid groups would likely increase water solubility compared to unsubstituted anthraquinones
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The electronic effects of these substituents would be expected to alter the spectroscopic properties and redox behavior compared to simpler anthraquinones
Application Area | Potential Role of 1,4-Dihydroxy-6-carboxy-anthraquinone |
---|---|
Dyes and Pigments | Colorant with distinctive hue due to specific substitution pattern |
Medicinal Chemistry | Potential anti-inflammatory, antimicrobial, or anticancer activities |
Analytical Reagents | Chelating agent for metal ions detection or separation |
Organic Electronics | Electron transport material in organic semiconductors |
Synthetic Precursor | Building block for more complex functional molecules |
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